2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridazine Core: Starting with a suitable precursor, such as 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions to form the pyridazine ring.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage or the aromatic rings.
Reduction: Reduction reactions could target the pyridazine ring or the acetamide group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the pyridazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
- 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The uniqueness of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern and the presence of both the thioether and acetamide functional groups, which could confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-5-4-6-15(11-14)22-20(25)13-28-21-10-8-18(23-24-21)17-12-16(26-2)7-9-19(17)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDXKIROGZXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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